5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine. The final step involves coupling the thiazole and pyrrole intermediates under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring or the carbonyl group in the pyrrole ring, leading to the formation of dihydro or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperatures.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or fully reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s potential biological activity, such as antimicrobial or anticancer properties, is of interest. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
Due to its structural complexity, the compound may exhibit pharmacological properties that could be harnessed for drug development. Studies may focus on its efficacy and safety in treating specific diseases.
Industry
In materials science, the compound could be used in the development of novel materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could lead to new applications in electronics or photonics.
Mechanism of Action
The mechanism by which 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one exerts its effects depends on its specific application. For instance, in a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and methoxy groups could play a role in binding to molecular targets, while the amino group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol
Uniqueness
Compared to these similar compounds, 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one stands out due to its combination of a thiazole ring and a pyrrole ring, along with multiple methoxy groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H25N3O5S |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[(3,4,5-trimethoxyphenyl)methyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C24H25N3O5S/c1-29-16-7-5-15(6-8-16)17-13-33-24(26-17)21-18(28)12-27(23(21)25)11-14-9-19(30-2)22(32-4)20(10-14)31-3/h5-10,13,25,28H,11-12H2,1-4H3 |
InChI Key |
QYNPEQUSIKNTJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC4=CC(=C(C(=C4)OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.